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molecular formula C8H10N2O2 B1591592 Ethyl 5-methylpyrazine-2-carboxylate CAS No. 41110-34-3

Ethyl 5-methylpyrazine-2-carboxylate

Cat. No. B1591592
M. Wt: 166.18 g/mol
InChI Key: DKEZXLQHHZBQAV-UHFFFAOYSA-N
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Patent
US07153965B2

Procedure details

The reaction is carried out, under nitrogen, in a 1 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor is charged with 5-methylpyrazinecarboxylic acid (100 g), ethanol (300 g) and sulfuric acid (2 g). The contents are refluxed for eight hours at 78° C. The reaction mixture is cooled to ambient temperature and sodium bicarbonate (4 g) is added. About 75% of the solvent is removed under reduced pressure and the resulting suspension is allowed to stand overnight. The solids are filtered and washed with cold methanol (2×80 g). Drying under oven (25 inches of Hg) yielded 101.25 g (84%) of 5-methyl-2-pyrazinecarboxylic acid, ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH2:11](O)[CH3:12]>S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
300 g
Type
reactant
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, water condenser (with gas inlet)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
About 75% of the solvent is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with cold methanol (2×80 g)
CUSTOM
Type
CUSTOM
Details
Drying under oven (25 inches of Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 101.25 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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